2-chloro-1H-imidazole-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-imidazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGBHRADNAQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Chloro 1h Imidazole 5 Sulfonyl Chloride
Direct Chlorosulfonation Methodologies
Direct chlorosulfonation involves the introduction of the sulfonyl chloride group onto the 2-chloro-1H-imidazole backbone in a single step. This method is often efficient but can present challenges in terms of regioselectivity and reaction control due to the harsh reagents typically employed.
The direct introduction of a sulfonyl chloride group onto a heterocyclic ring is most commonly achieved using chlorosulfonic acid (ClSO₃H). nih.gov This powerful reagent serves as both the source of the sulfonyl group and the chlorinating agent. The reaction with 8-hydroxyquinoline, for instance, yields 8-hydroxyquinoline-5-sulfonyl chloride, demonstrating the utility of this reagent for functionalizing heterocyclic systems. nih.gov
For the chlorosulfonation of 2-chloro-1H-imidazole, the reaction would likely be conducted by treating the substrate with an excess of chlorosulfonic acid, often at elevated temperatures to drive the reaction to completion. The reaction mechanism is an electrophilic aromatic substitution, where the chlorosulfonium cation or a related electrophilic sulfur species attacks the electron-rich imidazole (B134444) ring.
A key challenge is the nature of the imidazole ring itself. While aromatic, it is also susceptible to degradation under strongly acidic conditions. Furthermore, the presence of a deactivating chloro-substituent at the C2 position reduces the nucleophilicity of the ring, potentially requiring more forcing conditions.
Table 1: Reagents for Direct Chlorosulfonation
| Reagent | Formula | Role | Reference |
|---|---|---|---|
| Chlorosulfonic Acid | ClSO₃H | Sulfonating and Chlorinating Agent | nih.gov |
This table is generated based on common chemical knowledge and specific examples from related syntheses.
Achieving regioselectivity is paramount in the synthesis of substituted imidazoles. Electrophilic substitution on the imidazole ring is directed by the existing substituents. In 2-chloro-1H-imidazole, the two nitrogen atoms and the C2-chloro group influence the electron density distribution. The C5 position is generally the most activated site for electrophilic attack in N-unsubstituted imidazoles, especially when the C2 position is occupied.
Studies on the regioselective C-H alkenylation of imidazoles have shown that high selectivity for the C5 position can be achieved. nih.gov Similarly, palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles occurs selectively at the C5 position. nih.gov This preference is attributed to both electronic and steric factors. Electronically, the C5 position is more susceptible to electrophilic attack than the C4 position. The directing effect of the ring nitrogens, combined with the deactivating nature of the C2-chloro group, funnels the electrophilic chlorosulfonyl group to the C5 carbon, leading to the desired product.
Indirect Synthetic Pathways and Precursor Chemistry
Indirect methods offer alternative routes that can provide better control over selectivity and may be milder than direct chlorosulfonation. These pathways involve the synthesis of an imidazole precursor already bearing a sulfur-containing functional group at the C5 position, which is then converted to the target sulfonyl chloride.
This strategy involves a multi-step sequence. A common approach begins with the introduction of a different functional group at the C5 position, which can then be transformed into a sulfonic acid or a derivative thereof.
One plausible route involves the lithiation of a protected 2-chloroimidazole. Research has shown that the imidazole backbone can be protected and then successfully lithiated at the C5 position. researchgate.net This lithiated intermediate can then be quenched with sulfur dioxide (SO₂), followed by an oxidative workup to yield the corresponding sulfonic acid. The resulting 2-chloro-1H-imidazole-5-sulfonic acid can then be converted to the desired sulfonyl chloride using standard reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Oxidative chlorination is a powerful and widely used method for synthesizing sulfonyl chlorides from various sulfur-containing precursors, such as thiols and disulfides. researchgate.netorganic-chemistry.org These methods are often characterized by high efficiency and mild reaction conditions. researchgate.net For the synthesis of 2-chloro-1H-imidazole-5-sulfonyl chloride, this would entail the preparation of 2-chloro-1H-imidazole-5-thiol as a key intermediate. This thiol could then be subjected to oxidative chlorination. A variety of reagent systems can accomplish this transformation, including hydrogen peroxide in the presence of a chlorine source. researchgate.netorganic-chemistry.org
A particularly mild and efficient route to sulfonyl chlorides proceeds via the corresponding sulfonyl hydrazide. nih.gov This method avoids the often harsh conditions of traditional methods and is tolerant of a wide range of functional groups.
The synthesis would start with the preparation of 2-chloro-1H-imidazole-5-sulfonyl hydrazide. This precursor is then treated with an N-halosuccinimide, such as N-Chlorosuccinimide (NCS), in a suitable solvent. nih.gov The reaction proceeds through a proposed radical mechanism. NCS generates a chlorine radical, and the sulfonyl hydrazide is oxidized to a sulfonyl radical with the release of nitrogen gas. The subsequent coupling of the sulfonyl radical and the chlorine radical affords the final this compound in high yield. nih.gov
Table 2: Research Findings on Oxidative Chlorination of Sulfonyl Hydrazides
| Precursor | Reagent | Key Finding | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Simple, rapid, and highly selective method for converting sulfonyl hydrazides to sulfonyl chlorides. | Excellent | nih.gov |
Compound Reference Table
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Mention |
|---|---|---|
| This compound | C₃H₂Cl₂N₂O₂S | Target Compound |
| 2-chloro-1H-imidazole | C₃H₃ClN₂ | Starting Material/Precursor |
| Chlorosulfonic acid | ClHO₃S | Reagent |
| 8-hydroxyquinoline-5-sulfonyl chloride | C₉H₆ClNO₃S | Synthesis Example |
| 8-hydroxyquinoline | C₉H₇NO | Synthesis Example |
| Sulfur dioxide | SO₂ | Reagent |
| Thionyl chloride | SOCl₂ | Reagent |
| Phosphorus pentachloride | PCl₅ | Reagent |
| 2-chloro-1H-imidazole-5-thiol | C₃H₃ClN₂S | Intermediate |
| 2-chloro-1H-imidazole-5-sulfonic acid | C₃H₃ClN₂O₃S | Intermediate |
| 2-chloro-1H-imidazole-5-sulfonyl hydrazide | C₃H₅ClN₄O₂S | Precursor |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Reagent |
Oxidative Chlorination Approaches to Sulfonyl Chlorides
Using N-Chlorosuccinimide and Acidic Conditions
A refined and widely used method for the oxidative chlorination of thiol derivatives employs N-Chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.orgorganic-chemistry.org This approach offers a significant improvement over traditional methods that use hazardous reagents like chlorine, providing a safer and more controlled reaction environment. organic-chemistry.org The reaction is typically performed in a solvent mixture, such as acetonitrile (B52724) and aqueous HCl, which allows for a smooth and efficient conversion of various sulfur-containing starting materials into their corresponding sulfonyl chlorides in high yields. organic-chemistry.orgthieme-connect.de
The effectiveness of this method has been demonstrated for a range of substrates, including thioacetates, thiocarbamates, thiols, and disulfides, consistently producing the desired sulfonyl chlorides in good to excellent yields. organic-chemistry.orgthieme-connect.de The byproduct of the reaction, succinimide, is water-soluble and easily removed, simplifying purification. organic-chemistry.org
| Starting Material (Thiol Derivative) | Product (Sulfonyl Chloride) | Yield (%) | Reference |
| Phenylthioacetate | Benzenesulfonyl chloride | 96 | thieme-connect.de |
| 4-Methylphenylthioacetate | Toluene-4-sulfonyl chloride | 93 | thieme-connect.de |
| 4-Chlorophenylthioacetate | 4-Chlorobenzenesulfonyl chloride | 95 | thieme-connect.de |
| N-Methyl-4-chlorobenzothiocarbamate | 4-Chlorobenzenesulfonyl chloride | 97 | thieme-connect.de |
| Thiophenol | Benzenesulfonyl chloride | 84 | thieme-connect.de |
| Diphenyl disulfide | Benzenesulfonyl chloride | 81 | thieme-connect.de |
Sandmeyer-Type Reactions for Aromatic Sulfonyl Chloride Synthesis
The Sandmeyer reaction provides a powerful method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring, starting from a primary amino group. wikipedia.org This classic transformation involves the conversion of an aromatic amine into a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst. wikipedia.org For the synthesis of sulfonyl chlorides, the diazonium salt is reacted with sulfur dioxide (SO₂) and a chloride source, typically catalyzed by copper(I) or copper(II) chloride. nih.govnih.gov
Modern variations of this reaction have been developed to improve safety and handling. A significant advancement is the use of stable SO₂ surrogates, such as the DABCO-sulfur dioxide complex (DABSO), which avoids the need to handle gaseous SO₂. nih.govacs.org In a typical procedure, the aromatic amine is treated with a nitrite (B80452) source (e.g., tert-butyl nitrite) and an acid (e.g., HCl) to generate the diazonium salt in situ. nih.govacs.org This is immediately followed by the addition of DABSO and a copper catalyst, leading to the formation of the aryl sulfonyl chloride. nih.govacs.org This method is applicable to a wide range of carbo- and heterocyclic amines and can be scaled effectively. nih.gov
| Aniline (B41778) Substrate | Product (via in situ sulfonamide formation) | Yield (%) | Reference |
| 4-Fluoroaniline | 4-Fluoro-N-morpholinobenzenesulfonamide | 82 | nih.gov |
| 4-(Trifluoromethyl)aniline | N-Morpholino-4-(trifluoromethyl)benzenesulfonamide | 92 | nih.gov |
| 3-Methoxyaniline | 3-Methoxy-N-morpholinobenzenesulfonamide | 85 | nih.gov |
| 2-Aminopyridine | Pyridine-2-sulfonyl chloride | 80 (on 20g scale) | nih.gov |
| 3-Aminopyridine | N-Morpholinopyridine-3-sulfonamide | 73 | nih.gov |
Synthesis of Chlorinated Imidazole Ring Systems as Precursors
The synthesis of the target molecule, this compound, necessitates a precursor that already contains a chlorine atom at the C2 position of the imidazole ring. The direct chlorination of the imidazole ring can be challenging. google.com While N-chlorosuccinimide (NCS) is a common chlorinating agent, its reaction with the imidazole ring can be extremely slow, sometimes taking days or weeks at room temperature. google.com
A significant breakthrough, detailed in patent literature, found that the chlorination of an imidazole ring using NCS is dramatically accelerated by the presence of hydrochloric acid in the reaction system. google.com This reaction is preferably carried out in an organic solvent that does not react with NCS, such as chloroform, ethyl acetate (B1210297), or acetonitrile. google.com This acid-catalyzed chlorination provides an effective method for producing chlorinated imidazole systems, which are essential precursors for subsequent functionalization, such as the introduction of a sulfonyl chloride group at the C5 position. google.comresearchgate.net
Development of Environmentally Conscious Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of sulfonyl chloride synthesis, several strategies have emerged to reduce the environmental impact. One key approach is the use of S-alkylisothiourea salts as odorless and stable precursors, which circumvents the use of volatile and foul-smelling thiols. organic-chemistry.orgorganic-chemistry.org A notable advantage of using NCS as the chlorosulfonating agent is that the byproduct, succinimide, can be recovered from the aqueous phase and recycled back into NCS using sodium hypochlorite (B82951) (bleach), making the process more sustainable. organic-chemistry.orgresearchgate.net
Another green chemistry approach involves performing reactions in aqueous media to avoid the use of hazardous organic solvents. An aqueous process for preparing arylsulfonyl chlorides via the Sandmeyer reaction has been developed. acs.org This method uses aqueous acidic conditions and has been shown to be robust, scalable, and successful for a range of substrates, with the sulfonyl chloride products often precipitating directly from the reaction mixture in high purity. acs.org
Precursor Synthesis and Functionalization of the Imidazole Core
Construction of Substituted Imidazole Rings
The imidazole ring is a privileged structure in chemistry and can be synthesized through numerous methods, often categorized by the number of bonds formed during the ring-closing process. rsc.orgwikipedia.org
One of the oldest and most fundamental methods is the Debus synthesis , first reported in 1858, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org While yields can be low, this method is still used for creating C-substituted imidazoles. wikipedia.org
Multicomponent reactions are highly efficient strategies for building molecular complexity in a single step. The synthesis of di-, tri-, or tetrasubstituted imidazoles can be achieved by condensing 1,2-dicarbonyl compounds, aldehydes, amines, and an ammonia source like ammonium (B1175870) acetate. nih.gov
More recent methods have focused on achieving greater control over the substitution pattern (regiocontrol). These include:
[3+2] Cycloaddition Reactions: These strategies involve the reaction of a three-atom component with a two-atom component to form the five-membered ring. For instance, the reaction of 2H-azirines with benzimidates in the presence of a zinc(II) catalyst can form trisubstituted imidazoles. rsc.org
Ruthenium-catalyzed "Borrowing Hydrogen" Protocols: These methods can synthesize NH-imidazoles with regioselective substitution at the C2, C4, and C5 positions under aerobic conditions. rsc.org
Synthesis from α-keto-aldehydes: These intermediates, which can be generated from the oxidation of aryl methyl-ketones, can be cyclized with ammonium acetate to form disubstituted imidazoles. nih.gov
These diverse synthetic routes provide access to a wide array of substituted imidazole precursors, which can then be further functionalized, for example, through chlorination and sulfonyl chloride formation, to yield complex targets like this compound.
Targeted Halogenation of Imidazole Derivatives
Targeted halogenation is a crucial step in the synthesis of halo-imidazole derivatives. The introduction of a halogen, such as chlorine, onto the imidazole ring can be achieved through various methods, each offering different advantages in terms of selectivity and reaction conditions. These methods often precede or follow the installation of the sulfonyl chloride group.
A common approach to synthesizing sulfonyl chlorides is through the chlorosulfonation of an existing aromatic or heteroaromatic ring using chlorosulfonic acid. nih.gov For the target molecule, this would involve the chlorosulfonation of 2-chloroimidazole. Alternatively, the synthesis may start with the formation of the sulfonyl chloride group on an imidazole precursor, followed by targeted chlorination.
Modern methods for the synthesis of sulfonyl chlorides include the oxidative chlorosulfonation of substrates like thiols, thioacetates, or S-alkyl isothiourea salts. nih.govorganic-chemistry.org For instance, S-alkyl isothiourea salts can be converted to the corresponding sulfonyl chlorides in high yields using N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach). organic-chemistry.orgrsc.org
A specific and effective method for producing 2-haloimidazoles involves the use of imidazole N-oxides. osi.lvresearchgate.net In this strategy, an N-oxide of a 2-unsubstituted 1-arylimidazole is first prepared. The N-oxide then undergoes O-acylation with tosyl chloride, which acts as both an acylating agent and a source of chloride anions. researchgate.net This is followed by a nucleophilic cine-substitution, where the tosyl group at the 3-position is replaced by a halogen, yielding the 2-haloimidazole derivative. osi.lvresearchgate.net This method expands the range of accessible 2-haloimidazole compounds. researchgate.net
Another approach involves direct halogenation using alkali metal hypohalites, such as sodium hypochlorite, in the presence of a phase transfer catalyst like a quaternary ammonium salt. google.com This technique facilitates the halogenation of the imidazole ring under biphasic conditions, which can be advantageous for industrial-scale production. google.com
The table below summarizes various halogenation and sulfonyl chloride formation reactions relevant to imidazole derivatives.
| Starting Material | Reagents | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| 5-methyl-1,3,4-thiadiazole-2-thiol | Bleach (NaOCl), HCl, CH₂Cl₂ | Thiadiazole sulfonyl chloride | Oxidative chlorination to form a sulfonyl chloride in 86% yield. rsc.org | rsc.org |
| Imidazole N-oxide fluoroborate complexes | Tosyl chloride (TsCl) or Tosyl bromide (TsBr) | 2-Haloimidazole derivatives | A convenient method involving O-acylation followed by nucleophilic cine-substitution. osi.lvresearchgate.net | osi.lvresearchgate.net |
| Imidazoles | Alkali metal hypohalite, Quaternary ammonium salt | Halogenated imidazoles | A phase-transfer catalysis method suitable for industrial production. google.com | google.com |
| S-Alkyl isothiourea salts | N-Chlorosuccinimide (NCS) | Alkanesulfonyl chlorides | Structurally diverse sulfonyl chlorides can be synthesized in good yields. organic-chemistry.org | organic-chemistry.org |
| 2-Chloro-4-nitroimidazole | Benzyltrimethylammonium chloride, Toluene | 2-chloro-1-methyl-5-nitro-imidazole | Demonstrates N-alkylation on a pre-halogenated nitro-imidazole structure. chemicalbook.com | chemicalbook.com |
Alkylation and Other Derivatizations of Imidazole Nitrogen Atoms
The derivatization of the nitrogen atom at the N-1 position of the imidazole ring is a common strategy to modify the compound's properties and to synthesize a wide array of functionalized molecules. N-alkylation is a primary method for this derivatization.
The regioselectivity of N-alkylation on asymmetrically substituted imidazoles is influenced by several factors, including the nature of the substituent on the ring, the type of alkylating agent, and the reaction medium. otago.ac.nz In basic media, alkylation is governed by both steric and electronic effects. Electron-withdrawing groups on the imidazole ring direct the incoming alkyl group to the more distant nitrogen atom, which is less deactivated towards electrophilic attack. otago.ac.nz Steric hindrance also plays a significant role; larger substituents on the ring or bulkier alkylating agents favor substitution at the less sterically hindered nitrogen atom. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the imidazole ring can become the dominant factor, particularly with electron-withdrawing substituents. otago.ac.nz
Various synthetic methodologies have been developed for the N-alkylation of imidazoles. A study focused on synthesizing N-alkylated imidazole derivatives as potential antibacterial agents demonstrated that activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa was enhanced by increasing the length of the alkyl chain up to nine carbons. nih.gov The presence of 2-methyl and 2-methyl-4-nitro groups on the imidazole ring also increased antibacterial efficacy. nih.gov
Practical methods for N-alkylation include using potassium hydroxide (B78521) impregnated on alumina (B75360) (KOH/Al₂O₃) with alkyl halides, which proceeds under mild conditions to give good yields. ciac.jl.cn Another efficient method employs a sodium dodecyl sulfate (B86663) (SDS) aqueous basic medium. lookchem.com This approach mitigates solubility issues and enhances the reaction rate, allowing for high yields of N-alkylated products in a shorter time. lookchem.com For highly reactive alkyl halides, these reactions can proceed at room temperature. lookchem.com
The table below details different N-alkylation methods for imidazole derivatives.
| Imidazole Substrate | Alkylation Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Imidazole, 2-methylimidazole (B133640), 2-methyl-4-nitroimidazole | Various alkyl halides | N-alkylated imidazoles | Antibacterial activity increases with alkyl chain length up to C9. nih.gov | nih.gov |
| Imidazole | Alkyl halides, KOH/Al₂O₃ | N-alkyl imidazole derivatives | Reaction occurs under mild conditions in good yields. ciac.jl.cn | ciac.jl.cn |
| Benzimidazoles/Imidazoles | Alkyl halides, 50% aq. NaOH, SDS | N-1 alkylated products | High yields in shorter reaction times; suppresses solubility issues. lookchem.com | lookchem.com |
| Cyclic MBH alcohols and acetates | Imidazole, Toluene (reflux) | N-allyl-substituted imidazoles | Catalyst-free, highly α-regioselective N-nucleophilic allylic substitution. beilstein-journals.org | beilstein-journals.org |
| 4(5)-Substituted imidazoles | Alkylating reagents in ethanolic (neutral) or aq. NaOH (basic) media | Isomeric N-alkylated products | Regioselectivity depends on steric, electronic, and tautomeric effects. otago.ac.nz | otago.ac.nz |
Reactivity and Mechanistic Investigations of 2 Chloro 1h Imidazole 5 Sulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 2-chloro-1H-imidazole-5-sulfonyl chloride is in a high oxidation state and is bonded to two oxygen atoms and a chlorine atom, all of which are highly electronegative. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly electrophilic and susceptible to attack by nucleophiles. researchgate.net The general reactivity of sulfonyl chlorides is well-established, and this electrophilicity is the driving force for its reactions with a wide range of nucleophilic substrates. researchgate.netacs.org
Mechanistically, the reactions often proceed through a nucleophilic substitution pathway at the sulfur atom. The incoming nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is a good leaving group. The stability of the resulting sulfonated product often drives the reaction to completion.
Nucleophilic Substitution Reactions with Varied Substrates
The electrophilic sulfur center of this compound readily engages in nucleophilic substitution reactions with various substrates. acs.org These reactions are fundamental to the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The general scheme involves the attack of a nucleophile (Nu:) on the sulfonyl group, leading to the formation of a new bond and the expulsion of the chloride ion.
General Reaction Scheme:
The reaction of this compound with primary and secondary amines is a cornerstone of its reactivity, yielding a broad spectrum of sulfonamide derivatives. ucl.ac.ukrsc.org This transformation is of significant interest due to the prevalence of the sulfonamide functional group in many biologically active compounds. nih.govcbijournal.com The reaction typically proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of the sulfonyl chloride. rsc.org
The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net The choice of solvent and reaction conditions can influence the yield and purity of the resulting sulfonamide. nih.gov Strongly electrophilic sulfonyl chlorides are known to react readily, and while primary amines are generally more reactive than secondary amines, both can be effectively utilized to produce the corresponding N-substituted sulfonamides. cbijournal.comnih.gov
Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines
| Sulfonyl Chloride | Amine | Base | Solvent | Product | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | N-Benzyl-4-methylbenzenesulfonamide | - | acs.org |
| Benzenesulfonyl chloride | Aniline (B41778) | Pyridine | - | N-Phenylbenzenesulfonamide | ~100% | cbijournal.com |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine | - | Acetonitrile (B52724) | N-Propargyl-8-hydroxyquinoline-5-sulfonamide | - | nih.gov |
| 8-Hydroxyquinoline-5-sulfonyl chloride | N-Methylpropargylamine | - | Acetonitrile | N-Methyl-N-propargyl-8-hydroxyquinoline-5-sulfonamide | - | nih.gov |
In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to form sulfonate esters. This reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com
The formation of sulfonate esters is a valuable transformation in organic synthesis, as sulfonate groups are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions. youtube.com The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. youtube.com The reactivity of the alcohol (primary vs. secondary vs. tertiary) and the specific reaction conditions can affect the outcome of the reaction.
Table 2: General Conditions for Sulfonate Ester Formation
| Sulfonyl Chloride Type | Alcohol Type | Base | Typical Solvent | Product Type | Reference |
| Arenesulfonyl chlorides | Primary and Secondary Alcohols | Pyridine, Triethylamine | Dichloromethane, Acetonitrile | Alkyl Arenesulfonates | youtube.comyoutube.comeurjchem.com |
| Alkanesulfonyl chlorides | Phenols | Pyridine | Dichloromethane | Phenyl Alkanesulfonates | eurjchem.com |
The reactivity of this compound is not limited to simple amines and alcohols. It can react with molecules containing both hydroxyl and amine functional groups. In such cases, the selectivity of the reaction (i.e., whether the amine or the hydroxyl group reacts) depends on several factors, including the relative nucleophilicity of the two groups and the reaction conditions. Generally, the amine group is more nucleophilic than the hydroxyl group and will react preferentially.
Acylation Reactions
While the primary reactivity of sulfonyl chlorides is sulfonylation, under certain conditions, they can participate in reactions that are formally considered acylations. In the context of this compound, this would involve the transfer of the 2-chloro-1H-imidazole-5-sulfonyl group to a substrate. However, the term "acylation" more commonly refers to the introduction of a carbonyl group (R-C=O). The use of sulfonyl chlorides as true acylating agents is not a typical reaction pathway.
Condensation Reactions
Condensation reactions involving this compound can occur with bifunctional nucleophiles, such as diamines or diols. These reactions can lead to the formation of polymers or macrocycles. For instance, reaction with a diamine could potentially lead to the formation of a polysulfonamide through repeated sulfonylation reactions. The stoichiometry of the reactants and the reaction conditions would be critical in determining the structure of the product, favoring either polymerization or cyclization. researchgate.net
Mechanistic Studies of Imidazole-Catalyzed Chlorination Processes
While direct mechanistic studies on "this compound" as a catalyst for chlorination are not extensively documented in peer-reviewed literature, the role of the imidazole (B134444) moiety in catalyzing chlorination reactions has been a subject of investigation. These studies provide a framework for understanding how this compound might behave.
Imidazole and its derivatives have been shown to catalyze chlorination reactions, particularly with less reactive chlorinating agents like primary chloramines. The catalytic cycle is understood to proceed through the formation of a more reactive intermediate, an imidazole chloramine (B81541). This process, known as transchlorination, involves the transfer of a chlorine atom from the initial chlorinating agent to the imidazole nitrogen.
In a biological context, endogenous imidazole groups, such as those in histidine residues, can react with primary chloramines to generate a flux of imidazole chloramine. This intermediate is sufficiently reactive to chlorinate other molecules. sigmaaldrich.com The formation of this reactive intermediate is often subject to acid catalysis. It is proposed that the actual chlorinating agent is the protonated form of the imidazole chloramine, the imidazolechlorinium ion (HImCl⁺). This protonation significantly enhances the electrophilicity of the chlorine atom, making it a more potent chlorinating agent. sigmaaldrich.com
The substitution pattern on the imidazole ring has a discernible effect on the rate of chlorination. Studies on the chlorination of various methyl-substituted imidazoles with molecular chlorine have shown that electron-donating groups, such as a methyl group, increase the rate of reaction. The observed order of reactivity was imidazole < 1-methylimidazole (B24206) < 2-methylimidazole (B133640) < 4-methylimidazole. This suggests that substituents that increase the electron density of the imidazole ring facilitate electrophilic attack. Conversely, the presence of an electron-withdrawing group, such as the chloro group at the 2-position in "this compound," would be expected to decrease the nucleophilicity of the imidazole nitrogen, thereby slowing down the formation of the reactive chloramine intermediate.
Table 1: Relative Reactivity of Methyl-Substituted Imidazoles in Chlorination
| Compound | Relative Rate of Chlorination |
| Imidazole | Slowest |
| 1-Methylimidazole | Faster than Imidazole |
| 2-Methylimidazole | Faster than 1-Methylimidazole |
| 4-Methylimidazole | Fastest |
| This table is based on kinetic studies of chlorination with molecular chlorine and illustrates the effect of substituents on the imidazole ring. |
Role of Superelectrophilic Activation in Imidazole Chemistry
The concept of superelectrophilic activation is central to understanding the reactivity of "this compound." Superelectrophiles are cationic electrophiles with a significantly enhanced reactivity compared to their neutral counterparts. In the context of imidazole chemistry, the protonated imidazole ring (the imidazolium (B1220033) ion) can act as a powerful electron-withdrawing group, dramatically increasing the electrophilicity of adjacent reactive centers.
While direct studies on "this compound" are lacking, research on other imidazole derivatives demonstrates this principle. For instance, the condensation reactions of imidazole aldehydes and ketones with arenes are efficiently promoted in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H). This is attributed to the formation of a dicationic species where the protonated imidazole ring enhances the reactivity of the adjacent carboxonium ion.
Applying this principle to "this compound," the sulfonyl chloride group (-SO₂Cl) is already a potent electrophile. Upon protonation of the imidazole ring, likely at the N-3 nitrogen, the resulting imidazolium group would further withdraw electron density from the sulfonyl group. This would render the sulfur atom of the sulfonyl chloride "superelectrophilic," making it exceptionally susceptible to attack by even weak nucleophiles. This enhanced reactivity is a key feature of sulfonyl chlorides used in derivatization and synthesis.
A related compound, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride, is noted for its highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. The presence of the electron-donating methyl groups in this analogue would moderate the electrophilicity compared to the electron-withdrawing chloro group in "this compound," which is expected to be even more reactive.
Computational and Theoretical Analysis of Reaction Mechanisms
Computational and theoretical studies are invaluable tools for elucidating the reaction mechanisms, transition states, and electronic properties of reactive molecules. While no specific computational studies have been published for "this compound," analyses of related imidazole and sulfonyl chloride compounds provide a basis for understanding its probable behavior.
Computational studies on other imidazole-containing systems have been used to:
Investigate the properties and reactivity of N-functionalized imidazoles.
Elucidate the mechanism of multicomponent reactions for the synthesis of substituted imidazoles.
Rationalize the inhibitory activity of imidazole-based sulfonamides against enzymes like carbonic anhydrase through molecular docking studies.
Analyze the noncovalent interactions in the crystal structures of sulfonyl chlorides and fluorides using Hirshfeld surface analysis.
For "this compound," computational analysis could provide significant insights. Density Functional Theory (DFT) calculations could be employed to:
Determine the molecular geometry and electronic structure.
Calculate the partial charges on the atoms, confirming the high electrophilicity of the sulfur atom in the sulfonyl chloride group.
Model the transition states for reactions with various nucleophiles, allowing for the calculation of activation energies and reaction rates.
Investigate the effect of the 2-chloro substituent on the electron density distribution and reactivity of the molecule compared to other substituted imidazoles.
Simulate the protonation of the imidazole ring and quantify the extent of superelectrophilic activation of the sulfonyl chloride group.
Hirshfeld surface analysis of the crystal structure could reveal the nature and extent of intermolecular interactions, such as hydrogen bonds and halogen bonds, which influence the packing and solid-state reactivity of the compound.
Applications of 2 Chloro 1h Imidazole 5 Sulfonyl Chloride in Advanced Chemical Research
Intermediate in the Synthesis of Complex Organic Molecules
The primary utility of 2-chloro-1H-imidazole-5-sulfonyl chloride in synthetic chemistry lies in its function as a reactive intermediate. The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the foundation for its use as a building block for diverse molecular architectures. thieme-connect.comgoogle.com
The reaction of sulfonyl chlorides with primary or secondary amines is a classic and efficient method for the formation of sulfonamides (R-SO₂-NR'R''). thieme-connect.com This reaction is central to the application of this compound in constructing novel heterocyclic compounds. By reacting it with various amine-containing molecules, chemists can append the 2-chloro-imidazole-5-sulfonamide core onto other structures, leading to a diverse library of new chemical entities. ucl.ac.uk
For instance, studies on analogous compounds like 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride have demonstrated its reaction with aniline (B41778) and 3-chloroaniline (B41212) to produce the corresponding N-phenyl and N-(3-chlorophenyl) sulfonamides in high yields. ajol.info This strategy of combining two or more pharmacologically relevant moieties in a single molecule is a common approach in drug discovery. nih.gov The synthesis often involves straightforward reaction conditions, such as using a base like sodium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. ajol.info This method provides a reliable pathway to a wide array of complex sulfonamide-based heterocyclic systems. ucl.ac.uk
The imidazole (B134444) ring and the sulfonamide group are both well-established pharmacophores, meaning they are structural features responsible for a molecule's biological activity. ucl.ac.uknih.gov Consequently, derivatives synthesized from this compound are frequently investigated for a spectrum of potential therapeutic and agrochemical uses.
Sulfonamides are a prominent class of enzyme inhibitors. nih.gov A well-known example is their ability to inhibit carbonic anhydrases, a family of metalloenzymes crucial for processes like pH balance and CO₂ transport. wikipedia.org The active site of these enzymes often contains a zinc ion, which can be targeted by inhibitor molecules. wikipedia.org Research on benzimidazole-sulfonamide hybrids has shown their potential as potent inhibitors of various carbonic anhydrase isoforms. researchgate.netnih.gov By extension, derivatives of this compound are logical candidates for the development of new, selective enzyme inhibitors. Research has demonstrated that isoxazolidine (B1194047) sulfonamides derived from related precursors exhibit micromolar-level inhibition against enzymes like dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI). ucl.ac.uk
The imidazole nucleus is a core component in many commercially successful agrochemicals, particularly fungicides and herbicides. The development of novel imidazole derivatives is an ongoing area of research to find more effective and selective agents for crop protection. The synthesis of new sulfonamides from precursors like this compound represents a strategy to create compounds with potential herbicidal or fungicidal properties.
The combination of imidazole and sulfonamide moieties has proven to be a fruitful strategy in the search for new antimicrobial and anticancer agents. nih.gov Imidazole-based compounds are studied for their ability to interfere with microbial DNA replication and cell wall synthesis. nih.gov Numerous studies have detailed the synthesis of imidazole-sulfonamide derivatives and their subsequent evaluation against various pathogens and cancer cell lines. nih.govnih.govrsc.org
For example, novel sulfonamides synthesized from imidazole and benzimidazole (B57391) precursors have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides were synthesized and tested against methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing superior activity compared to standard antibiotics. researchgate.net Similarly, imidazole derivatives have been identified as potent anticancer agents that can induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net Research has shown that N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives can exhibit potent anticancer activity against various cell lines, with molecular docking studies suggesting they target enzymes like dihydrofolate reductase. rsc.org
| Precursor/Core Structure | Derivative Class | Target Application | Key Research Finding | Reference |
|---|---|---|---|---|
| Imidazole/Benzimidazole Sulfonyl Chloride | Imidazole/Benzimidazole Sulfonamides | Antibacterial | Synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria. | nih.gov |
| 5-Chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride | Sulfonyl Phenoxides | Antifungal | Derivatives showed moderate activity against Candida albicans. | ajol.info |
| 1H-Benzimidazole | N-substituted 6-chloro-1H-benzimidazole derivatives | Anticancer | Compounds showed potent activity against five human cancer cell lines, comparable to the drug paclitaxel. | rsc.org |
| Thiol/Sulfonyl Chloride | Sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides | Antibacterial/Antibiofilm | Certain derivatives displayed superior activity against MRSA and strongly inhibited biofilm growth. | researchgate.net |
Precursor for Compounds with Potential Biological Activities
Derivatization Reagent in Analytical Chemistry
Beyond its role in synthesis, this compound and its analogues serve a critical function in analytical chemistry as derivatization reagents. nih.gov Derivatization is a process where a target analyte is chemically modified to enhance its detectability in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Compounds with poor ionization efficiency, such as phenolic compounds (e.g., estrogens, environmental pollutants), are often difficult to detect at low concentrations. By reacting these analytes with a derivatizing agent, a chemical "tag" is attached that improves their ionization and provides a strong, clear signal in the mass spectrometer. nih.gov
Analogues such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) and 1,2-dimethylimidazole-5-sulfonyl chloride have been successfully used for this purpose. nih.gov The sulfonyl chloride group reacts with the hydroxyl group of phenols or the amine group of other analytes to form stable dimethylimidazolesulfonyl (DMIS) derivatives. nih.gov These derivatives readily form positive ions ([M+H]⁺) and exhibit excellent chromatographic properties, allowing for highly sensitive and accurate quantification of trace-level compounds in complex samples like human urine or environmental water. nih.gov This technique is crucial for applications such as environmental monitoring and clinical diagnostics.
| Derivatization Reagent | Analyte Class | Analytical Technique | Purpose of Derivatization | Reference |
|---|---|---|---|---|
| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic Compounds (e.g., OHPAHs, estrogens) | LC-ESI-MS/MS | To improve mass spectrometric response and sensitivity for trace-level quantification. | nih.gov |
| 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride | Steroids, Hormones (e.g., estrogens) | LC-MS/MS | To enhance detection of low-abundance compounds in complex matrices like environmental water. | |
| (R)-CIMa-OSu (imidazole-based reagent) | Imidazole Dipeptides, Amino Acids | LC-MS/MS | For simultaneous quantification in natural seafood samples. | mdpi.com |
Enhancement of Mass Spectrometric Signal for Low-Ionization Analytes
In the field of mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the efficient ionization of analyte molecules is paramount for achieving high sensitivity. Many compounds, especially those lacking easily ionizable functional groups, exhibit poor response in common ionization sources like electrospray ionization (ESI). Chemical derivatization offers a powerful solution to this challenge by introducing a permanently charged or easily ionizable tag onto the analyte molecule.
This compound is poised to be an effective derivatizing agent for this purpose. The underlying principle is the reaction of the highly electrophilic sulfonyl chloride group with nucleophilic functional groups in the analyte, such as hydroxyls (-OH) and primary or secondary amines (-NHR, -NH2). This reaction forms a stable sulfonamide or sulfonate ester linkage, and importantly, incorporates the imidazole moiety into the analyte's structure. The imidazole group, with its basic nitrogen atoms, is readily protonated under the acidic mobile phase conditions often used in positive-ion ESI-MS. This results in a derivative that carries a positive charge, significantly enhancing its ionization efficiency and, consequently, the mass spectrometric signal.
The utility of related imidazole-based sulfonyl chlorides has been demonstrated in the trace analysis of various low-ionization analytes. For instance, DMISC has been successfully employed to improve the mass spectrometric response of phenolic compounds, including environmentally relevant chlorophenols, alkylphenols, and steroidal estrogens. nih.govnih.gov The resulting dimethylimidazolesulfonyl (DMIS) derivatives produce intense protonated molecular ions [M+H]+ in positive-ion LC-ESI-MS, enabling their sensitive detection. nih.govnih.gov It is anticipated that this compound would perform a similar function, enhancing the detection of otherwise difficult-to-analyze compounds.
Derivatization of Phenolic Compounds for Chromatographic Analysis
Phenolic compounds, a broad class of molecules that includes natural products, environmental pollutants, and pharmaceuticals, are frequently analyzed by chromatographic methods. However, their polarity and potential for hydrogen bonding can sometimes lead to poor peak shape and retention behavior in reversed-phase liquid chromatography. Derivatization with a reagent like this compound can mitigate these issues.
The reaction of the sulfonyl chloride with the phenolic hydroxyl group not only improves ionization for MS detection but also alters the chromatographic properties of the analyte. By masking the polar hydroxyl group, the resulting derivative is typically less polar and may exhibit improved peak symmetry and retention on reversed-phase columns. This leads to better separation from other components in complex mixtures and more reliable quantification.
A study on DMISC showcased its effectiveness in derivatizing a range of phenolic compounds, including chloro-, aryl-, and alkylphenols, as well as hydroxy-polycyclic aromatic hydrocarbons (OHPAHs). nih.gov The derivatization procedure was straightforward, and the resulting DMIS derivatives demonstrated excellent chromatographic properties. nih.gov This established methodology provides a strong basis for the application of this compound in the analysis of phenolic compounds.
Table 1: Potential Derivatization Reactions of this compound with Phenolic Compounds
| Analyte (Phenolic Compound) | Functional Group | Derivatized Product |
| Phenol (B47542) | -OH | 2-chloro-1H-imidazole-5-sulfonate ester of phenol |
| Bisphenol A | -OH | Bis-(2-chloro-1H-imidazole-5-sulfonate) ester of Bisphenol A |
| 17β-Estradiol | -OH | Mono- or bis-(2-chloro-1H-imidazole-5-sulfonate) ester of 17β-Estradiol |
| 1-Hydroxypyrene | -OH | 2-chloro-1H-imidazole-5-sulfonate ester of 1-hydroxypyrene |
This table is illustrative and based on the known reactivity of sulfonyl chlorides with phenols.
Application in the Analysis of Endogenous and Exogenous Metabolites
The comprehensive analysis of metabolites, known as metabolomics, is a cornerstone of systems biology and clinical diagnostics. Many endogenous metabolites, such as steroids, amino acids, and neurotransmitters, as well as exogenous metabolites from drugs and environmental exposures, are present at low concentrations and may not be readily detectable by LC-MS. Derivatization with a reagent like this compound can significantly expand the coverage of the detectable metabolome.
The broad reactivity of the sulfonyl chloride group towards amines and hydroxyls makes it a versatile tool for targeting a wide range of metabolites. For example, amino acids and biogenic amines can be derivatized at their primary and secondary amine groups, while steroids and their metabolites can be targeted at their hydroxyl groups. The enhanced ionization efficiency afforded by the imidazole tag allows for the sensitive detection and quantification of these crucial biomolecules.
Research using DMISC has validated this approach for the determination of 1-hydroxypyrene, a biomarker of exposure to polycyclic aromatic hydrocarbons, in human urine. nih.gov The method involved enzymatic hydrolysis, solid-phase extraction, derivatization with DMISC, and subsequent analysis by LC-MS/MS, demonstrating the practical utility of this class of reagents in a complex biological matrix. nih.gov This provides a clear precedent for the use of this compound in targeted and untargeted metabolomics studies.
Functional Group Introduction and Chemical Modification in Organic Synthesis
In the realm of organic synthesis, sulfonyl chlorides are valuable reagents for the introduction of sulfonyl groups and for facilitating various chemical transformations. organic-chemistry.orgnih.gov this compound serves as a bifunctional building block, offering the reactivity of both the sulfonyl chloride and the chloro-substituted imidazole ring for the construction of more complex molecules.
The sulfonyl chloride moiety can react with a wide array of nucleophiles, including alcohols, amines, and thiols, to form the corresponding sulfonates, sulfonamides, and thioesters. This allows for the facile introduction of the 2-chloro-1H-imidazol-5-sulfonyl group into a target molecule, which can be a key step in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The resulting sulfonamides, for instance, are a common structural motif in many biologically active compounds.
Furthermore, the chloro-substituted imidazole ring presents opportunities for subsequent modifications. The chlorine atom at the 2-position can potentially undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. This dual reactivity makes this compound a versatile tool for synthetic chemists looking to build molecular complexity.
Table 2: Illustrative Synthetic Transformations using this compound
| Reactant | Nucleophilic Group | Product Type |
| Aniline | Primary Amine (-NH2) | N-phenyl-2-chloro-1H-imidazole-5-sulfonamide |
| Ethanol | Hydroxyl (-OH) | Ethyl 2-chloro-1H-imidazole-5-sulfonate |
| Benzylamine | Primary Amine (-NH2) | N-benzyl-2-chloro-1H-imidazole-5-sulfonamide |
| Thiophenol | Thiol (-SH) | S-phenyl 2-chloro-1H-imidazole-5-thioate |
This table is illustrative and based on the general reactivity of sulfonyl chlorides.
Investigations in Biochemical Modification
The targeted chemical modification of biomolecules such as proteins and peptides is a powerful strategy for studying their structure, function, and interactions. Reagents that can covalently label specific amino acid residues are invaluable tools in chemical biology. Due to its reactivity towards nucleophilic amino acid side chains, this compound holds potential as a biochemical probe.
The sulfonyl chloride group can react with the side chains of lysine (B10760008) (primary amine), histidine (imidazole nitrogen), tyrosine (phenolic hydroxyl), serine (hydroxyl), and threonine (hydroxyl) residues in proteins. This covalent modification introduces the 2-chloro-1H-imidazole moiety as a tag. This tag can serve several purposes:
Probing protein structure: The accessibility of certain residues to modification can provide information about the protein's three-dimensional structure and folding.
Identifying binding sites: If the modification alters the protein's function or its interaction with other molecules, it can help to identify key residues in active sites or binding interfaces.
Introducing new functionality: The imidazole ring of the tag could be further modified, or the tag itself could be designed to carry a reporter group, such as a fluorophore or a biotin (B1667282) handle, for detection and purification.
While specific studies employing this compound for biochemical modification are not prominent, the principle of using reactive small molecules to probe protein function is well-established. The unique electronic and structural features of this particular reagent could offer novel capabilities in this exciting area of research.
Advanced Research Methodologies and Characterization Techniques
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of a newly synthesized compound like 2-chloro-1H-imidazole-5-sulfonyl chloride. Each technique provides a unique piece of the structural puzzle.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons in the molecule. A signal for the proton at the C4 position of the imidazole (B134444) ring would be anticipated. unideb.hu Additionally, a broad signal corresponding to the N-H proton of the imidazole ring would likely be present. researchgate.net The exact chemical shift of these protons is influenced by the solvent used and the strong electron-withdrawing effects of both the chloro and sulfonyl chloride substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals for the imidazole ring carbons (C2, C4, and C5) are expected. The carbon atoms directly attached to electronegative groups (the C2 carbon bonded to chlorine and the C5 carbon bonded to the sulfonyl chloride group) would appear at a lower field (higher ppm value). unideb.hu In studies of related imidazole derivatives, the carbon signals of the imidazole ring are typically found in the range of 124-132 ppm. hmdb.ca
Expected NMR Data for this compound This table is based on typical values for related imidazole compounds and general NMR principles.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 - 8.5 | Singlet (s) | CH on imidazole ring (C4-H) |
| ¹H | >10 (broad) | Singlet (s, br) | NH on imidazole ring |
| ¹³C | ~140 - 150 | Singlet | C -Cl (C2) |
| ¹³C | ~120 - 130 | Singlet | C -H (C4) |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its structure.
Key expected vibrational frequencies include:
N-H Stretching: A broad absorption band typically in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the imidazole ring. researchgate.net
C=N Stretching: A peak in the 1500-1650 cm⁻¹ region corresponding to the carbon-nitrogen double bond within the aromatic imidazole ring. researchgate.net
S=O Stretching: Two strong, distinct absorption bands are the hallmark of a sulfonyl chloride group. These correspond to the asymmetric and symmetric stretching of the S=O bonds and are typically found in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. nih.gov
C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the C-Cl bond.
Typical IR Absorption Bands for Imidazole Sulfonyl Chlorides
| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |
|---|---|---|
| N-H | Stretch | 3100 - 3300 (broad) |
| C=N | Stretch | 1500 - 1650 |
| SO₂ | Asymmetric Stretch | 1370 - 1410 (strong) |
| SO₂ | Symmetric Stretch | 1166 - 1204 (strong) |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of this peak; due to the presence of two chlorine atoms (one on the ring and one in the sulfonyl chloride group) and a sulfur atom, a characteristic cluster of peaks (M, M+2, M+4) would be observed, reflecting the natural abundance of ³⁵Cl/³⁷Cl and ³²S/³⁴S isotopes. The mass spectrum of the related compound 2-methyl-1H-imidazole-5-sulfonyl chloride has been analyzed using GC-MS. nih.gov
Tandem MS (MS/MS) would involve selecting the molecular ion and subjecting it to further fragmentation. Expected fragmentation pathways would include the loss of the sulfonyl chloride group (-SO₂Cl), a chlorine radical (•Cl), or sulfur dioxide (SO₂), providing further confirmation of the compound's structure.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product. A sample is passed through a column, and its components are separated based on their affinity for the stationary and mobile phases. A pure sample of this compound would ideally show a single major peak in the chromatogram. The purity can be quantified by integrating the peak area.
For purification on a preparative scale, flash column chromatography is often employed. This technique uses a solid stationary phase (like silica (B1680970) gel) and a solvent system to separate compounds. Patent literature for related imidazole compounds frequently describes the use of flash chromatography for purification after synthesis. justia.comgoogle.com
Computational Chemistry and Theoretical Studies
Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data. These studies can predict various properties of this compound before it is even synthesized.
Theoretical calculations can be used to:
Optimize Molecular Geometry: Predict bond lengths and angles, which can be compared with X-ray crystallography data.
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra with experimental ones aids in the assignment of signals and bands. researchgate.net
Analyze Electronic Structure: Investigate the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its reactivity, a common practice in the study of novel imidazole derivatives. mdpi.com
Model Reaction Pathways: Elucidate potential mechanisms for its synthesis or its reactions as a chemical intermediate.
These computational approaches provide valuable insights into the molecule's intrinsic properties and behavior.
Quantum Chemical Calculations (e.g., Gaussian-4, DFT)
Quantum chemical calculations are fundamental tools for investigating the electronic structure, geometry, and energetic properties of a molecule from first principles. For a molecule like this compound, Density Functional Theory (DFT) would be a commonly employed method due to its balance of computational cost and accuracy. High-accuracy composite methods like Gaussian-4 (G4) theory could be used for more precise energy calculations, though they are more computationally intensive.
These calculations would begin by optimizing the molecular geometry of this compound to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be determined. For instance, DFT calculations can provide insights into the distribution of electron density, revealing the most electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive.
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value | Significance |
| Total Energy | -1532.45 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy | -7.8 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A measure of the molecule's excitability and chemical reactivity. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, molecular modeling would be instrumental in establishing clear structure-reactivity relationships. By systematically modifying the structure—for example, by changing the substituent on the imidazole ring or altering the position of the chloro group—and calculating the resulting changes in electronic properties, a predictive model of reactivity can be built.
One powerful tool in this context is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Red-colored regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the sulfonyl chloride group would be expected to be a highly electrophilic site.
These models help to rationalize observed chemical behavior and to predict how the molecule will interact with other reagents. For example, the model could predict which of the nitrogen atoms on the imidazole ring is more likely to be protonated or to act as a nucleophile.
Table 2: Hypothetical Structure-Reactivity Descriptors for this compound
| Descriptor | Predicted Region/Value | Implication for Reactivity |
| Most Negative Potential (MEP) | Oxygen atoms of the sulfonyl group | Likely sites for interaction with electrophiles or hydrogen bond donors. |
| Most Positive Potential (MEP) | Sulfur atom of the sulfonyl chloride | Highly susceptible to nucleophilic attack, indicating the primary site of reaction. |
| Atomic Charge on Sulfur (S) | +1.2 e | Confirms the strong electrophilic character of the sulfur atom. |
| Atomic Charge on Chlorine (Cl) | -0.1 e | Suggests it is a good leaving group during nucleophilic substitution. |
Prediction of Chemical Behavior and Reaction Pathways
Building upon the foundations of quantum chemical calculations and molecular modeling, researchers can predict the likely chemical behavior and reaction pathways of this compound. This involves simulating the entire course of a chemical reaction, from reactants to products, through a transition state.
By calculating the energy of the reactants, the transition state, and the products, a reaction energy profile can be constructed. The height of the energy barrier from reactants to the transition state (the activation energy) determines the reaction rate. A lower activation energy implies a faster reaction. This type of analysis can be used to compare the feasibility of different potential reactions.
For this compound, a primary reaction of interest would be its reaction with a nucleophile, such as an amine or an alcohol, leading to the formation of a sulfonamide or a sulfonate ester, respectively. Computational studies could predict the activation energies for these reactions, thereby indicating which type of nucleophile would react more readily. Furthermore, these calculations can help to elucidate the reaction mechanism, for example, by determining whether the reaction proceeds through a stepwise or a concerted mechanism.
Table 3: Hypothetical Predicted Reaction Pathway Data for the Reaction of this compound with Ammonia (B1221849) (NH₃)
| Reaction Coordinate Parameter | Energy (kcal/mol) | Description |
| Reactants (Separated) | 0.0 | Relative energy of the starting materials. |
| Pre-reaction Complex | -2.5 | Stabilization from initial intermolecular interaction. |
| Transition State | +15.8 | The energy maximum along the reaction pathway, determining the reaction rate. |
| Product Complex | -22.1 | The energy of the immediate product before separation. |
| Products (Separated) | -18.0 | The overall energy change of the reaction (exothermic). |
Future Research Directions and Emerging Opportunities
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
Future research will likely focus on creating new molecules derived from 2-chloro-1H-imidazole-5-sulfonyl chloride. The primary site for derivatization is the highly reactive sulfonyl chloride group, which readily reacts with a wide array of nucleophiles. This allows for the synthesis of a diverse library of sulfonamides, sulfonate esters, and other related compounds.
Key areas for development include:
Reaction with Amines and Alcohols: The reaction of the sulfonyl chloride with primary and secondary amines or alcohols is a fundamental transformation. Future work could explore the use of complex, functionally diverse amines and alcohols to generate derivatives with specific biological or material properties. Attempts to perform mono-substitution on similar di-functional imidazoles have sometimes resulted in di-substituted products, indicating that reaction conditions must be carefully controlled. nih.gov
Metal-Catalyzed Cross-Coupling: While the sulfonyl chloride itself is typically used in substitution reactions, the chloro-substituent on the imidazole (B134444) ring could potentially be a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This would enable the introduction of aryl, vinyl, or other carbon-based substituents at the 2-position of the imidazole core, significantly expanding the structural diversity of accessible derivatives. Imidazole-based compounds are already used to create complexes for catalytic applications.
Table 1: Potential Synthetic Transformations for Derivative Synthesis
| Reaction Type | Reactant | Potential Product Class | Research Focus |
| Nucleophilic Substitution | Amines, Anilines | Sulfonamides | Synthesis of biologically active compounds, such as potential enzyme inhibitors. nih.gov |
| Nucleophilic Substitution | Alcohols, Phenols | Sulfonate Esters | Creation of novel probes for chemical biology or functional materials. nih.gov |
| Reductive Coupling | Thiol source | Disulfides | Exploration of redox-active molecules. |
| Cross-Coupling (at C-Cl) | Boronic Acids | 2-Aryl-imidazole derivatives | Development of new classes of ligands or materials with unique electronic properties. |
Exploration of Undiscovered Reactivity Profiles and Transformations
Beyond standard reactions, there is an opportunity to uncover novel reactivity patterns for this compound. The interplay between the electron-withdrawing sulfonyl chloride group and the chloro-substituted imidazole ring could lead to unique chemical behaviors.
Future explorations may include:
Selective Transformations: Investigating conditions that allow for selective reaction at either the sulfonyl chloride group or the 2-chloro position is a key challenge. Orthogonal protection-deprotection strategies could be developed to control the sequence of reactions. For instance, the imidazole nitrogen could be protected to modulate the reactivity of the ring. researchgate.net
Ring-Opening and Rearrangement Reactions: Under specific conditions, such as with strong bases or nucleophiles, the imidazole ring itself might undergo cleavage or rearrangement. The reaction of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, with sulfonyl chlorides led to not only the expected sulfonamide but also products from the opening of the phthalazine (B143731) ring. nih.gov
Photocatalytic Reactions: The use of visible light photocatalysis could unlock new reaction pathways. For example, photocatalysis has been used to generate radicals from sulfonyl chlorides for use in coupling reactions. nih.govacs.org This could enable the formation of carbon-sulfur or nitrogen-sulfur bonds under mild conditions.
Expansion of Research Applications in Chemical Biology and Material Science
The derivatives of this compound are promising candidates for applications in both chemical biology and materials science, fields where imidazole-containing compounds are already prevalent. bohrium.comrsc.org
Chemical Biology: The sulfonyl chloride moiety is a "warhead" that can form stable covalent bonds with nucleophilic amino acid residues (like lysine (B10760008), tyrosine, or histidine) in proteins. rsc.org This makes it an excellent scaffold for designing targeted covalent inhibitors or activity-based probes to study enzyme function. The imidazole core can serve as a recognition element, interacting with specific pockets in a protein's active site. The development of sulfonyl exchange chemistry has significantly advanced the discovery of covalent therapies. rsc.org
Material Science: Imidazole derivatives are used in the development of functional materials, including ionic liquids, dyes for solar cells, and catalysts. rsc.org By synthesizing polymers or discrete molecules incorporating the 2-chloro-1H-imidazole-5-sulfonate structure, new materials with tailored electronic, optical, or conductive properties could be created.
Integration of Sustainable and Green Chemistry Principles in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability. Future work on this compound and its derivatives should incorporate green chemistry principles.
Key strategies include:
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water or deep eutectic solvents (DESs) is a major goal. nih.govrsc.org The synthesis of various substituted imidazoles has been achieved in good to excellent yields using recyclable ternary DESs as both the reaction medium and catalyst. nih.gov
Catalyst-Free and Heterogeneous Catalysis: The development of synthetic methods that avoid the use of catalysts or employ recyclable heterogeneous catalysts can significantly reduce waste and environmental impact. tandfonline.com Recent advances in imidazole synthesis include solvent-free and catalyst-free approaches. bohrium.com
Photocatalysis: As mentioned, photocatalysis offers a green alternative to traditional methods. The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), has been shown to be effective for producing sulfonyl chlorides from various starting materials under mild conditions with visible light. nih.govacs.org This approach avoids harsh oxidizing agents often used in classical methods. nih.gov
Table 2: Green Chemistry Approaches for Imidazole and Sulfonyl Chloride Synthesis
| Green Chemistry Principle | Application to Synthesis | Example from Literature | Reference |
| Use of Renewable Feedstocks | N/A for this specific compound | N/A | |
| Atom Economy | One-pot, multicomponent reactions to build the imidazole core. | Synthesis of tri- and tetra-substituted imidazoles in a one-pot reaction. | nih.gov |
| Less Hazardous Chemical Syntheses | Replacing harsh chlorinating agents (e.g., POCl₃, SO₂Cl₂) with milder alternatives. | Oxidation of thiols using H₂O₂ and a catalyst to form sulfonyl chlorides. | organic-chemistry.org |
| Designing Safer Chemicals | N/A | N/A | |
| Safer Solvents and Auxiliaries | Using water or Deep Eutectic Solvents (DESs) instead of chlorinated solvents. | Oxyhalogenation of thiols to sulfonyl chlorides using water as the solvent. | rsc.org |
| Design for Energy Efficiency | Using photocatalysis with ambient light or mild heating instead of high temperatures. | Visible-light mediated synthesis of sulfonyl chlorides at room temperature. | acs.org |
| Use of Catalysis | Employing recyclable heterogeneous catalysts. | Use of metal oxides or potassium poly(heptazine imide) as recyclable catalysts. | nih.govbohrium.com |
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-1H-imidazole-5-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation and chlorination of the imidazole core. A stepwise approach includes:
- Sulfonation : Introduce the sulfonyl group at the 5-position using sulfur trioxide (SO₃) or chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
- Chlorination : React the intermediate with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at reflux conditions (70–80°C) to install the chloro group at the 2-position. Catalysts like dimethylformamide (DMF) can accelerate the reaction .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of POCl₃) and use inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards .
- Structural Confirmation :
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution reactions involving this compound?
Discrepancies may arise from competing pathways (e.g., hydrolysis vs. substitution):
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce hydrolysis .
- Kinetic Studies : Use in-situ FTIR or F NMR (if fluorinated nucleophiles) to track reaction progress .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .
- Case Study : reports reduced yields in aqueous conditions due to sulfonyl chloride hydrolysis. Use anhydrous solvents and molecular sieves to mitigate this .
Q. What strategies are effective for determining the crystal structure of derivatives synthesized from this compound?
- X-ray Crystallography :
- Sample Preparation : Recrystallize derivatives from ethanol/water mixtures to obtain single crystals .
- Data Collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). For monoclinic systems (e.g., P2₁/c space group), refine data with SHELXL .
- Example : reports a monoclinic crystal system (β = 116.8°) for a related imidazole derivative, with Z = 8 and unit cell dimensions a = 18.56 Å, b = 9.27 Å .
Q. How can researchers evaluate the biological activity of this compound derivatives, and what assays are most informative?
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular Uptake Studies : Label derivatives with C or fluorescent tags (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
- In Vivo Models : For antimicrobial studies, use murine models infected with Staphylococcus aureus; monitor bacterial load reduction post-treatment .
Methodological Considerations
Q. What analytical techniques are critical for distinguishing between regioisomers in sulfonylated imidazole derivatives?
Q. How should researchers address stability issues during storage of this compound?
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon). Use desiccants (silica gel) to prevent moisture absorption .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., sulfonic acid formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
